Ala-Arg-Pro-Ala-Lys
Overview
Description
The compound “Ala-Arg-Pro-Ala-Lys” is a pentapeptide composed of the amino acids alanine, arginine, proline, alanine, and lysine. Peptides like this one are short chains of amino acids linked by peptide bonds. They play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the pentapeptide “Ala-Arg-Pro-Ala-Lys” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for proline, alanine, and lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like “this compound” often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The pentapeptide “Ala-Arg-Pro-Ala-Lys” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and lysine residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized arginine or lysine residues, while substitution reactions can introduce new functional groups into the peptide.
Scientific Research Applications
Chemistry
In chemistry, “Ala-Arg-Pro-Ala-Lys” is used as a model peptide for studying peptide synthesis, structure, and reactivity. It serves as a reference compound for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
In biological research, this pentapeptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It can also be employed in the design of peptide-based drugs and therapeutic agents.
Medicine
In medicine, “this compound” has potential applications in drug delivery systems, where it can be used to target specific cells or tissues. It is also explored for its antimicrobial properties and its role in modulating immune responses.
Industry
In the industrial sector, this peptide is used in the development of diagnostic assays, biosensors, and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of “Ala-Arg-Pro-Ala-Lys” involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ala-Gly-Pro-Ala-Lys: Similar structure but with glycine instead of arginine.
Ala-Arg-Pro-Ala-Arg: Similar structure but with arginine instead of lysine.
Ala-Arg-Pro-Gly-Lys: Similar structure but with glycine instead of the second alanine.
Uniqueness
The uniqueness of “Ala-Arg-Pro-Ala-Lys” lies in its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of arginine and lysine residues contributes to its basic nature and potential for forming strong electrostatic interactions with negatively charged molecules.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMUACTOZLBLC-WOYTXXSLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N9O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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